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Compound of Interest

Compound Name: Isoamyl propionate

Cat. No.: B085461 Get Quote

For researchers, scientists, and professionals in drug and food development, the selection of

appropriate flavor enhancers is a critical step in product formulation. Esters, a class of organic

compounds, are widely utilized for their pleasant, fruity aromas and flavors. This guide provides

an objective comparison of isoamyl propionate with other commonly used ester alternatives,

focusing on their performance with supporting experimental data.

Executive Summary
Isoamyl propionate is a versatile flavor enhancer known for its sweet, fruity aroma, often

described as reminiscent of banana, apricot, and pineapple.[1][2][3] It belongs to the

propionate class of esters. This guide compares its properties and performance with two other

widely used fruity esters: isoamyl acetate (an acetate ester) and ethyl butyrate (a butyrate

ester). The comparison will cover their chemical properties, flavor profiles, and performance

metrics based on available scientific data.

Comparative Data Overview
The following tables summarize the key quantitative data for isoamyl propionate and its

alternatives.

Table 1: Chemical and Physical Properties
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Property Isoamyl Propionate Isoamyl Acetate Ethyl Butyrate

Synonyms

Isopentyl propionate,

3-Methylbutyl

propanoate[4]

Isopentyl acetate,

Banana oil[5]

Ethyl butanoate,

Butyric ether[6]

CAS Number 105-68-0[4] 123-92-2[5] 105-54-4[6]

Molecular Formula C₈H₁₆O₂[4] C₇H₁₄O₂[5] C₆H₁₂O₂[6]

Molecular Weight 144.21 g/mol [4] 130.18 g/mol 116.16 g/mol [6]

Boiling Point 156-161 °C[2] 142 °C[5] 120-121 °C[6]

Solubility in Water
Slightly soluble (194.5

mg/L at 25°C)[7]

Slightly soluble (1.6%

by volume at 25°C)[8]
Practically insoluble[9]

Odor/Flavor Profile

Sweet, fruity, banana,

pineapple, apricot[2]

[7]

Strong fruity, banana,

sweet, pear[5]

Fruity, pineapple, tutti-

frutti[6][9]

Table 2: Sensory Thresholds

Ester
Odor/Flavor Threshold in
Water

Reference

Isoamyl Propionate Taste: 30 ppm (30,000 ppb) [7]

Isoamyl Acetate Odor: 0.017 ppm (17 ppb) [1]

Ethyl Butyrate Odor: 0.001 ppm (1 ppb) [10]

Note: The significant difference in reported threshold values may be attributed to different

experimental methodologies (taste vs. odor detection) and the specific impurities in the tested

samples.

Flavor Profile Comparison
While all three esters impart a fruity character, there are nuances in their flavor profiles:
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Isoamyl Propionate: Offers a complex fruity aroma with distinct notes of banana, apricot,

and pineapple.[2][7] Its flavor is often described as sweet and can have a slightly harsh note

when freshly distilled, which mellows over time.

Isoamyl Acetate: Predominantly known for its strong and sweet banana and pear-drop

aroma.[5][11] It is a key component in artificial banana flavorings.[12]

Ethyl Butyrate: Characterized by a powerful fruity scent, most commonly associated with

pineapple.[6][9] It is also described as having tutti-frutti and tropical fruit notes.

Experimental Protocols
To ensure objective and reproducible comparisons of flavor enhancers, standardized

experimental protocols are essential.

Sensory Analysis: Descriptive Analysis
Descriptive sensory analysis is used to identify and quantify the sensory characteristics of a

product.

Objective: To create a detailed flavor profile of each ester.

Panelists: A panel of 8-12 trained assessors with demonstrated sensory acuity.

Procedure:

Training: Panelists are trained on the specific aroma and flavor attributes associated with

fruity esters (e.g., banana, pineapple, sweet, green, chemical). Reference standards for each

attribute are provided.

Sample Preparation: Solutions of isoamyl propionate, isoamyl acetate, and ethyl butyrate

are prepared in a neutral base (e.g., deionized water with 5% ethanol) at concentrations

above their respective flavor thresholds. Samples are coded with random three-digit

numbers to blind the panelists.

Evaluation: Panelists individually evaluate each sample in a controlled environment (odor-

free booths with controlled lighting and temperature). They rate the intensity of each attribute

on a structured scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").
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Data Analysis: The intensity ratings are collected and analyzed using statistical methods

such as Analysis of Variance (ANOVA) to determine significant differences in the sensory

profiles of the esters.

Instrumental Analysis: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a powerful technique for separating, identifying, and quantifying volatile flavor

compounds.

Objective: To obtain a quantitative and qualitative profile of the volatile compounds in each

ester sample.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

Sample Preparation:

A standard solution of each ester (isoamyl propionate, isoamyl acetate, and ethyl butyrate)

is prepared in a suitable solvent (e.g., dichloromethane).

An internal standard (e.g., methyl heptanoate) is added to each solution for accurate

quantification.

GC-MS Parameters:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25

µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection: Splitless injection of 1 µL of the sample solution.

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/min,

and hold for 5 minutes.

MS Parameters: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 35-350.
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Data Analysis: The resulting chromatograms are analyzed to determine the retention time and

mass spectrum of each compound. Compound identification is confirmed by comparing the

mass spectra with a reference library (e.g., NIST). Quantification is performed by comparing

the peak area of each analyte to the peak area of the internal standard.

Stability Studies
The stability of flavor compounds is crucial for maintaining the sensory quality of a product

throughout its shelf life.

Objective: To compare the stability of isoamyl propionate, isoamyl acetate, and ethyl butyrate

under specific conditions (e.g., acidic pH, elevated temperature).

Procedure:

Sample Preparation: Solutions of each ester are prepared in a model beverage system (e.g.,

a citrate buffer at pH 3.5).

Storage: The samples are stored at a constant temperature (e.g., 35°C) for a specified

period (e.g., 4 weeks). Control samples are stored at a low temperature (e.g., 4°C).

Analysis: Aliquots are taken at regular intervals (e.g., weekly) and analyzed by GC-MS to

quantify the concentration of the remaining ester.

Data Analysis: The degradation kinetics of each ester are determined by plotting the

concentration versus time. The half-life of each ester under the tested conditions can then be

calculated and compared. Generally, esters can undergo hydrolysis in aqueous

environments, breaking down into their constituent alcohol and carboxylic acid, which can

negatively impact the flavor profile.[13]

Signaling Pathways and Logical Relationships
The perception of flavor is a complex process involving the interaction of volatile compounds

with olfactory receptors in the nasal cavity.

Olfactory Transduction Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085461?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

